molecular formula C11H20ClNO2 B2942163 Ethyl 2-aminospiro[2.5]octane-2-carboxylate;hydrochloride CAS No. 2305256-07-7

Ethyl 2-aminospiro[2.5]octane-2-carboxylate;hydrochloride

Cat. No. B2942163
CAS RN: 2305256-07-7
M. Wt: 233.74
InChI Key: SAEIEGWTXGFWNJ-UHFFFAOYSA-N
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Description

Ethyl 2-aminospiro[2.5]octane-2-carboxylate;hydrochloride is a chemical compound with the IUPAC name ethyl 1-aminospiro [2.5]octane-1-carboxylate hydrochloride . It has a molecular weight of 233.74 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H19NO2.ClH/c1-2-14-9(13)11(12)8-10(11)6-4-3-5-7-10;/h2-8,12H2,1H3;1H . This code provides a specific string of characters that represent the 2D structure of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 233.74 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H315, H319, and H335, which suggest that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

ethyl 2-aminospiro[2.5]octane-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2.ClH/c1-2-14-9(13)11(12)8-10(11)6-4-3-5-7-10;/h2-8,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEIEGWTXGFWNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC12CCCCC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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